2-Chloro-phenyl-oxo-acetic acid
Overview
Description
2-Chloro-phenyl-oxo-acetic acid is an organic compound with the molecular formula C8H7ClO3 It is a derivative of phenylacetic acid, where a chlorine atom is substituted at the ortho position of the phenyl ring, and an oxo group is attached to the acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-phenyl-oxo-acetic acid can be synthesized through several methods. One common approach involves the chlorination of phenylacetic acid using thionyl chloride or phosphorus trichloride, followed by oxidation of the resulting 2-chloro-phenylacetyl chloride with an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient chlorination and oxidation processes. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-phenyl-oxo-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form 2-chloro-benzoic acid.
Reduction: Reduction of the oxo group can yield 2-chloro-phenylacetic acid.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: 2-Chloro-benzoic acid.
Reduction: 2-Chloro-phenylacetic acid.
Substitution: Various 2-substituted phenylacetic acid derivatives.
Scientific Research Applications
2-Chloro-phenyl-oxo-acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-phenyl-oxo-acetic acid involves its interaction with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions with biological macromolecules, potentially affecting their function. The chlorine atom can also influence the compound’s reactivity and binding affinity to various targets.
Comparison with Similar Compounds
Phenylacetic acid: Lacks the chlorine and oxo groups, making it less reactive in certain chemical reactions.
2-Chloro-benzoic acid: Similar structure but lacks the acetic acid moiety.
2-Chloro-phenylacetic acid: Similar but lacks the oxo group.
Uniqueness: 2-Chloro-phenyl-oxo-acetic acid is unique due to the presence of both the chlorine and oxo groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
2-(2-chlorophenyl)-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRUAXAXQYMKFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440308 | |
Record name | 2-Chloro-phenyl-oxo-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26118-14-9 | |
Record name | 2-Chloro-phenyl-oxo-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions 2-(2-chlorophenyl)-2-oxoacetic acid as a degradation product of Clopidogrel Bisulfate under oxidative conditions. What spectroscopic techniques were used to confirm its identity, and what key structural information did these techniques provide?
A1: The researchers employed a combination of Gas Chromatography-Mass Spectrometry (GC/MS), Fourier-Transform Infrared Spectroscopy (FTIR), and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy to identify and characterize 2-(2-chlorophenyl)-2-oxoacetic acid [].
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